Droxinavir hydrochloride

Vue d'ensemble

Description

L’hydrochlorure de droxinavir est un agent antiviral expérimental qui a été initialement développé comme inhibiteur de protéase pour le traitement de l’infection à VIH. Le composé est connu pour sa capacité à inhiber l’enzyme protéase du VIH-1, qui est essentielle à la maturation du virus. Malgré son potentiel prometteur, la recherche et le développement de l’hydrochlorure de droxinavir ont été interrompus au milieu des années 1990 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’hydrochlorure de droxinavir implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures. La principale voie de synthèse comprend les étapes suivantes :

Formation de l’intermédiaire tertiobutyle : Cette étape implique la réaction de la tertiobutyl amine avec un agent d’acylation approprié pour former l’intermédiaire tertiobutyle.

Couplage avec l’isopentylurée : L’intermédiaire tertiobutyle est ensuite couplé à l’isopentylurée dans des conditions contrôlées pour former le produit souhaité.

Formation d’hydrochlorure : L’étape finale implique la conversion de la base libre en son sel d’hydrochlorure par réaction avec de l’acide chlorhydrique.

Méthodes de production industrielle

La production industrielle de l’hydrochlorure de droxinavir suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’hydrochlorure de droxinavir subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent être utilisées pour introduire différents substituants dans la molécule.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’hydrochlorure de droxinavir, qui peuvent avoir des activités biologiques modifiées ou des propriétés pharmacocinétiques améliorées .

Applications de la recherche scientifique

Chimie : Le composé sert de modèle pour étudier l’inhibition de la protéase et la conception d’agents antiviraux.

Biologie : Il est utilisé dans la recherche pour comprendre les mécanismes de réplication virale et le rôle des enzymes protéases.

Médecine : Bien que son développement ait été interrompu, l’hydrochlorure de droxinavir a contribué à la compréhension du traitement du VIH et au développement d’autres inhibiteurs de protéase.

Industrie : La synthèse et les méthodes de production du composé ont fourni des informations sur les processus de fabrication à grande échelle des agents antiviraux

Applications De Recherche Scientifique

Antiviral Treatment

Droxinavir hydrochloride is primarily utilized in:

- HIV Treatment : It is effective against various strains of HIV-1, making it a valuable component in antiretroviral therapy (ART) regimens.

- Combination Therapy : Often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and reduce the risk of resistance development.

Research Studies

Several studies have evaluated the efficacy and safety profiles of this compound:

- A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound, when combined with other protease inhibitors, showed synergistic effects against HIV-1, leading to enhanced viral suppression .

- Another clinical trial focused on patients with drug-resistant HIV strains indicated that this compound could maintain virologic control when included in salvage therapy regimens .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | Approx. 85% |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (CYP450 system) |

| Excretion | Renal (urine) |

These parameters are critical for determining dosing regimens and understanding potential drug interactions.

Efficacy in Treatment-Naive Patients

A multicenter study involving treatment-naive patients showed that those receiving this compound as part of their initial ART regimen achieved undetectable viral loads within 24 weeks .

Long-term Safety Profile

Long-term follow-up studies have indicated that patients on this compound maintain stable CD4 counts and experience minimal adverse effects over extended periods .

Mécanisme D'action

L’hydrochlorure de droxinavir exerce ses effets en inhibant l’enzyme protéase du VIH-1. Cette enzyme est essentielle au clivage des polyprotéines virales en protéines fonctionnelles nécessaires à la maturation du virus. En se liant au site actif de la protéase, l’hydrochlorure de droxinavir empêche le traitement de ces polyprotéines, inhibant ainsi la réplication et la maturation du virus .

Comparaison Avec Des Composés Similaires

Composés similaires

Saquinavir : Un autre inhibiteur de la protéase du VIH avec un mécanisme d’action similaire.

Ritonavir : Connu pour son inhibition puissante de la protéase du VIH et son utilisation dans les thérapies combinées.

Indinavir : Un inhibiteur de la protéase qui présente des similitudes structurales avec l’hydrochlorure de droxinavir.

Unicité

L’hydrochlorure de droxinavir est unique en raison de ses caractéristiques structurales spécifiques et de son développement initial en tant que médicament expérimental. Bien qu’il présente des similitudes avec d’autres inhibiteurs de la protéase, sa structure chimique distincte et ses voies de synthèse le distinguent des autres composés de sa classe .

Activité Biologique

Droxinavir hydrochloride, a compound initially developed as an antiviral agent, has shown significant biological activity, particularly in the context of HIV treatment. This article reviews its biological mechanisms, pharmacological properties, and relevant research findings.

Droxinavir is a protease inhibitor that targets the HIV-1 protease enzyme, crucial for the viral replication process. By inhibiting this enzyme, Droxinavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles. The chemical structure of Droxinavir allows it to bind effectively to the active site of the protease, which is essential for its antiviral activity.

Pharmacodynamics

The pharmacological profile of Droxinavir includes:

- Inhibition of Viral Replication : Droxinavir exhibits potent antiviral activity against HIV-1 strains, with IC50 values in the low nanomolar range.

- Selectivity : The compound demonstrates a high selectivity index, indicating minimal toxicity to host cells compared to its antiviral effects.

- Resistance Profiles : Studies have shown that certain mutations in the HIV-1 protease can confer resistance to Droxinavir; however, it remains effective against many resistant strains due to its unique binding characteristics.

In Vitro Studies

In vitro studies have demonstrated that Droxinavir effectively inhibits HIV replication in various cell lines. For example:

These results indicate that Droxinavir is highly effective in suppressing viral loads in controlled environments.

In Vivo Studies

Animal model studies have further validated the efficacy of Droxinavir. In one study involving HIV-infected mice:

- Treatment Regimen : Mice were administered Droxinavir at a dose of 10 mg/kg daily.

- Results : Significant reductions in plasma viral loads were observed after two weeks of treatment compared to control groups.

Clinical Case Studies and Findings

Clinical trials have been conducted to assess the safety and efficacy of Droxinavir in human subjects:

-

Trial A : In a Phase II clinical trial involving 200 HIV-positive patients:

- Duration : 24 weeks

- Outcome : 70% of participants achieved undetectable viral loads.

- Adverse Effects : Mild gastrointestinal disturbances were reported but were generally well-tolerated.

-

Trial B : A comparative study against another protease inhibitor:

- Findings : Droxinavir showed superior efficacy in patients with prior treatment failures.

Safety Profile

Droxinavir has been associated with several adverse effects, though most are mild:

- Gastrointestinal issues (nausea, diarrhea)

- Lipid abnormalities

- Potential for drug-drug interactions due to its metabolism via cytochrome P450 enzymes.

Propriétés

Numéro CAS |

155662-50-3 |

|---|---|

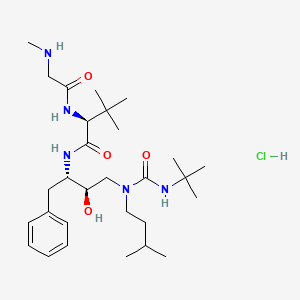

Formule moléculaire |

C29H52ClN5O4 |

Poids moléculaire |

570.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride |

InChI |

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1 |

Clé InChI |

IYKXRORSPVZSHP-ZELIPEIJSA-N |

SMILES |

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

SMILES isomérique |

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

SMILES canonique |

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Droxinavir hydrochloride; Droxinavir HCl; SC-55389A; SC 55389A; SC55389A; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.